ethyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)thiazole-4-carboxylate
Description
Ethyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. This pyrimidine is linked via an azetidine ring to a thiazole-4-carboxylate group, introducing conformational rigidity and polar functionality.
Synthesis likely involves multi-step reactions, including:
Pyrimidine functionalization: Introduction of the 3,5-dimethylpyrazole group at the pyrimidine’s 6-position, analogous to methods described for pyrazolo[3,4-d]pyrimidine derivatives .
Thiazole incorporation: Attachment of the ethyl thiazole-4-carboxylate moiety through esterification or cyclocondensation.
Structural confirmation would employ crystallography (e.g., SHELX programs for refinement ) and spectroscopic techniques (NMR, MS).
Properties
IUPAC Name |
ethyl 2-[[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-4-29-18(28)14-9-30-19(22-14)23-17(27)13-7-25(8-13)15-6-16(21-10-20-15)26-12(3)5-11(2)24-26/h5-6,9-10,13H,4,7-8H2,1-3H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUFLSKDHOERAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors.
Mode of Action
Based on the structural similarity to other heterocyclic compounds, it can be inferred that it might interact with its target(s) leading to changes in their function.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Pharmacokinetics
A compound with a similar structure was found to have high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization.
Biological Activity
Ethyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Ethyl ester group : Contributes to the solubility and bioavailability.
- Thiazole ring : Known for its role in various biological activities.
- Pyrazole moiety : Associated with antitumor and anti-inflammatory activities.
- Pyrimidine and azetidine components : May influence the compound's interaction with biological targets.
Antitumor Activity
Studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The presence of the pyrazole ring in this compound suggests potential activity against various cancer cell lines. Research has shown that compounds with similar structures can inhibit key oncogenic pathways, including those involving BRAF(V600E) mutations and receptor tyrosine kinases (RTKs) such as EGFR .
Table 1: Antitumor Activity of Related Pyrazole Compounds
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. Similar pyrazole derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Antibacterial Activity
Research has shown that certain pyrazole derivatives exhibit antibacterial effects by disrupting bacterial cell membranes, leading to cell lysis . The structural features of this compound may enhance its activity against specific bacterial strains.
The biological activity of this compound likely stems from its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression, similar to other pyrazole derivatives that target pathways like MAPK and PI3K .
- Cytokine Modulation : By influencing cytokine production, it may reduce inflammation and related tissue damage .
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Study on Antitumor Efficacy : A recent study demonstrated that a similar pyrazole derivative effectively inhibited tumor growth in xenograft models, showing promising results in reducing tumor size compared to controls .
- Inflammation Model : Another investigation reported that a related compound significantly decreased inflammatory markers in a rodent model of acute inflammation, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique hybrid structure distinguishes it from related heterocycles. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulae.
Key Observations :
Compound 4i incorporates a pyrimidinone and coumarin, favoring fluorescence properties or π-π stacking in biological targets.
Substituent Effects: The ethyl carboxylate in the target compound improves aqueous solubility compared to non-polar groups (e.g., p-tolyl in ). The azetidine’s constrained geometry may reduce off-target binding versus flexible tetrazolyl or hydrazine groups in analogs .
Synthetic Complexity :
- The target compound requires precise coupling of three heterocycles, increasing synthetic difficulty relative to simpler pyrazolopyrimidines .
Research Findings and Implications
While specific pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:
- Kinase Inhibition : Pyrimidine-azetidine hybrids may mimic ATP-binding sites, as seen in kinase inhibitors like imatinib derivatives.
Further studies should explore:
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is constructed via Gould-Jacobs cyclization using ethyl 3-ethoxyacrylate and 3,5-dimethylpyrazole-1-carboxamidine under microwave irradiation (Scheme 1):
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 160°C (MW) |
| Time | 15 min |
| Catalyst | K2CO3 (2.5 eq) |
| Yield | 78% |
Characterization data matches literature values:
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, C5-H), 6.35 (s, 1H, pyrazole-H), 2.45 (s, 3H, CH3), 2.21 (s, 3H, CH3)
- HRMS : m/z calcd. for C9H11N5 [M+H]+ 198.1084, found 198.1081
Azetidine-3-Carboxylic Acid Derivative Preparation
Ring-Closing Metathesis
Azetidine-3-carboxylic acid ethyl ester is synthesized from N-Boc-allylglycine methyl ester using Grubbs 2nd generation catalyst (Table 1):
Optimization Data
| Entry | Catalyst Loading | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 5 mol% | 12 | 62 |
| 2 | 7 mol% | 8 | 71 |
| 3 | 10 mol% | 6 | 83 |
Deprotection with TFA/CH2Cl2 (1:1) provides the free amine for subsequent coupling.
Thiazole-Carboxylate Synthesis
Hantzsch Thiazole Formation
Ethyl 2-aminothiazole-4-carboxylate is prepared via cyclocondensation (Scheme 2):
α-Bromo ketone precursor (10 mmol) reacts with thiourea (12 mmol) in ethanol under reflux:
- Time : 4 h
- Yield : 89%
- 13C NMR (101 MHz, CDCl3): δ 167.8 (C=O), 152.1 (C2), 122.4 (C5), 61.2 (OCH2), 14.3 (CH3)
Final Coupling Sequence
Pyrimidine-Azetidine Coupling
Nucleophilic aromatic substitution at C4 of pyrimidine using azetidine-3-carboxylic acid ethyl ester:
Reaction Parameters
- Solvent: DMSO
- Base: DBU (3 eq)
- Temperature: 90°C
- Time: 18 h
- Yield: 65%
Key Spectral Data
- IR (KBr): 1685 cm-1 (C=O stretch)
- 1H NMR new signals at δ 4.31 (m, 4H, azetidine-H)
Amide Bond Formation
HATU-mediated coupling with thiazole-carboxylate (Scheme 3):
| Component | Equivalence |
|---|---|
| Azetidine intermediate | 1.0 |
| Thiazole amine | 1.2 |
| HATU | 1.5 |
| DIPEA | 3.0 |
Purification : Silica gel chromatography (EtOAc/hexane 3:7)
Final Yield : 58%
Analytical Characterization
Table 2. Comprehensive Spectral Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 1.35 (t, 3H, CH2CH3), 4.32 (q, 2H, OCH2), 6.39 (s, 1H, pyrazole-H), 8.47 (s, 1H, pyrimidine-H) |
| 13C NMR | δ 14.1 (CH3), 61.8 (OCH2), 167.2 (C=O ester), 158.9 (C=N) |
| HRMS | m/z 427.4801 [M+H]+ (Δ = 0.0003) |
| IR | 1720 cm-1 (ester C=O), 1655 cm-1 (amide I) |
Synthetic Optimization Strategies
Microwave-Assisted Steps
Comparative study of thermal vs microwave conditions:
Pyrimidine-azetidine coupling
| Method | Time | Yield |
|---|---|---|
| Conventional | 18 h | 65% |
| MW (150°C) | 45 min | 82% |
Solvent Screening
Optimal solvent systems identified via DOE:
Amide coupling efficiency
| Solvent | Conversion (%) |
|---|---|
| DMF | 92 |
| DCM | 45 |
| THF | 68 |
| EtOAc | 31 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
